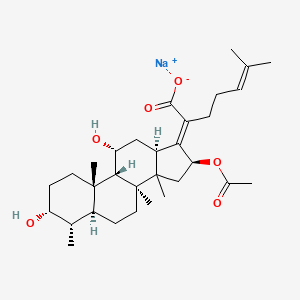
Fusidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An antibiotic isolated from the fermentation broth of Fusidium coccineum. (From Merck Index, 11th ed). It acts by inhibiting translocation during protein synthesis.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Clinical Efficacy
- Fusidin, specifically sodium fusidin, demonstrates high antibacterial activity, particularly against methicillin-resistant staphylococci. It has shown high efficacy in treating various infections such as perichondritis, osteomyelitis, pyodermia, pseudofurunculosis, and multiple skin abscesses. This is attributed to its satisfactory penetration into skin and cartilage tissues (Navashin et al., 1976).
Antidiabetogenic Properties
- Fusidin has shown potential in reducing diabetes incidence in diabetes-prone BB (BioBreeding) rats. The study highlighted sex-dependent variations in drug accumulation and its impact on diabetes incidence, indicating fusidin's significant oral absorption and its effect in lowering random blood glucose levels in non-diabetic rats (Hageman & Buschard, 2002).
Immunomodulatory Effects
- Fusidin displays immunomodulatory properties, influencing the production and release of pro- and anti-inflammatory cytokines. This effect was observed in the treatment of experimental autoimmune neuritis (EAN) in rats, a model for Guillain-Barré syndrome. Fusidin treatment led to marked amelioration in the clinical course of the disease (Marco et al., 1999).
Therapeutic Effects in Inflammatory Diseases
- Sodium fusidate (fusidin) exhibited therapeutic efficacy in a rat model of dinitrobenzenesulfonic acid-induced colitis, resembling human inflammatory bowel disease. Fusidin administration resulted in significant improvements in clinical, histological, and immunological markers of the disease, along with reduced levels of inflammatory cytokines (Di Marco et al., 2003).
Fusidin in Experimental Autoimmune Myocarditis
- In a study on experimental autoimmune myocarditis (EAM) in rats, fusidin treatment, both early and late after disease induction, significantly reduced clinical and histological signs of the disease. This included decreased heart weight and a lower incidence of EAM, suggesting its potential in treating human giant cell myocarditis and postmyocarditis dilated cardiomyopathy (Milenković et al., 2005).
Impact on Pancreatic Beta-Cell Functions
- Fusidin's impact on pancreatic beta-cell functions has been explored, particularly its interaction with cytokines like interleukin-1 and IL-6. The drug inhibited the inhibitory effect of these cytokines on glucose-induced insulin production in rat pancreatic islets, suggesting a protective effect on beta-cell functions (Bendtzen et al., 1992).
Role in Septic Shock and Diabetes Models
- Fusidin has been evaluated in models of insulin-dependent diabetes mellitus and septic shock. It showed promising results in reducing the incidence of diabetes in mice and decreasing lethality in septic shock models. This effect is likely due to its capacity to modulate cytokine secretion and response (Nicoletti et al., 1995).
Propiedades
Nombre del producto |
Fusidin |
|---|---|
Fórmula molecular |
C31H47NaO6 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |
Clave InChI |
HJHVQCXHVMGZNC-SJEUXBRASA-M |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Sinónimos |
Acid, Fusidic Fucithalmic Fusidate Sodium Fusidate, Silver Fusidate, Sodium Fusidic Acid Fusidic Acid, Sodium Salt Fusidin Silver Fusidate Sodium Fusidate Sodium, Fusidate Stanicide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



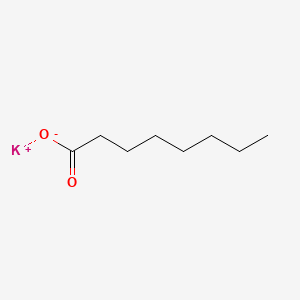

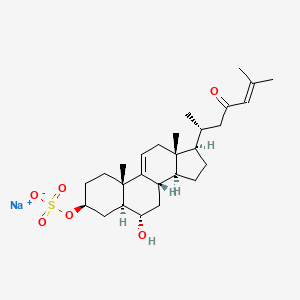
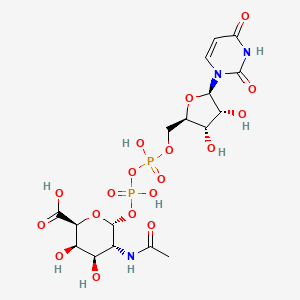
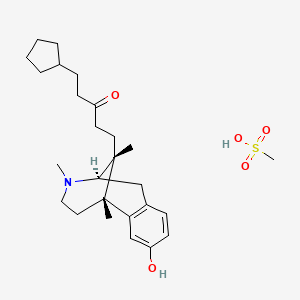
![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)

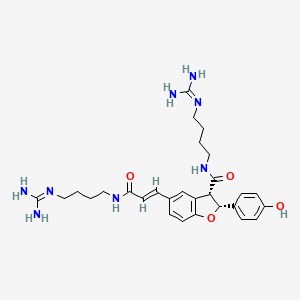
![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
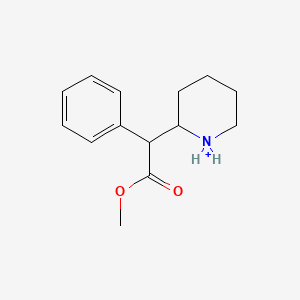
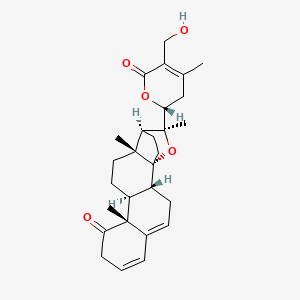
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
